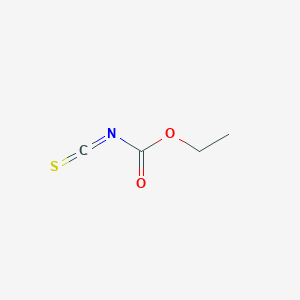

Ethoxycarbonyl isothiocyanate

描述

Ethoxycarbonyl isothiocyanate is an organic compound with the molecular formula C4H5NO2S. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This compound is particularly valued for its role in the construction of heterocyclic compounds .

属性

IUPAC Name |

ethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDECDAHYOJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167253 | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-04-0 | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQY39AV49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

The synthesis of ECITC via polyethylene glycol (PEG) as a phase transfer catalyst involves the reaction of sodium thiocyanate (NaSCN) with ethyl chloroformate (ClCO₂Et) in an aqueous medium. Key steps include:

-

Dissolving 45 parts of 99% NaSCN in 80 parts of water.

-

Adding 0.55 parts of PEG-200 (mean molecular weight 200) to the solution.

-

Cooling the mixture to below 10°C and slowly adding 54.8 parts of 99% ethyl chloroformate.

-

Maintaining the reaction temperature below 15°C for 3 hours under vigorous stirring.

-

Quenching with 30 parts of water, followed by phase separation to isolate the oily ECITC product.

Yield and Advantages

This method achieves an 83.42% yield based on ethyl chloroformate. PEG-200 serves as a non-toxic, water-soluble catalyst, eliminating the need for volatile organic solvents like acetone. The process reduces environmental pollution and energy consumption by avoiding solvent recovery steps.

Pyridine-Catalyzed Synthesis in Aqueous-Toluene Media

Experimental Protocol

A high-yielding method employs pyridine as a catalyst in a biphasic system of water and toluene:

Key Observations

Pyridine facilitates the reaction by neutralizing HCl generated during the process, preventing side reactions. The toluene-water biphasic system enhances product separation, while trace water aids in catalyst activation. This method is scalable and avoids the formation of thiocyanate byproducts.

Quinoline-Catalyzed Synthesis for Industrial Applications

Process Optimization

Quinoline and its derivatives (e.g., 6-chloroquinoline) have been used as catalysts under similar conditions to pyridine. In a representative procedure:

Comparative Efficiency

Quinoline derivatives exhibit superior catalytic activity compared to pyridine, enabling faster reaction times (6 hours vs. 7.5 hours for pyridine). The choice of catalyst depends on cost and availability, with 6-chloroquinoline offering the best balance of performance and economic viability.

Comparative Analysis of Preparation Methods

Applications and Derivative Synthesis

ECITC is a critical intermediate for:

-

Heterocycle Synthesis : Used to prepare pyrazolo[1,5-a]triazines and fused thiophenes with antimicrobial properties.

-

Thioureas : Reacts with amines to form thioureas, employed in mineral processing and pharmaceuticals.

-

Thionocarbamates : Generated via reaction with alcohols, these compounds serve as flotation agents in metallurgy .

化学反应分析

Types of Reactions: Ethoxycarbonyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form thiourea derivatives.

Addition Reactions: It can react with nucleophiles to form various addition products.

Common Reagents and Conditions:

Amines: React with this compound to form thiourea derivatives.

Nucleophiles: Such as alcohols and thiols, can add to the isothiocyanate group.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Heterocyclic Compounds: Formed through various addition reactions

科学研究应用

Synthetic Applications

ECITC serves as a key building block in the synthesis of various organic compounds. Notable applications include:

- Synthesis of Heterocycles :

-

Development of Agrochemicals :

- The compound is utilized in creating novel agrochemical agents that enhance crop protection and yield.

-

Material Science :

- ECITC has been investigated for its potential use in developing advanced materials due to its unique chemical structure and reactivity.

Research indicates that ECITC exhibits significant biological properties:

- Anticancer Activity : Compounds synthesized using ECITC have shown promise as anticancer agents by inhibiting specific protein kinases .

- Antimicrobial Properties : Certain derivatives demonstrate antimicrobial activity, making them candidates for developing new antibiotics.

Case Study 1: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Derivatives

A study investigated the use of ECITC in synthesizing pyrazolo[1,5-a][1,3,5]triazine derivatives. The resulting compounds were evaluated for their ability to inhibit protein kinases associated with various cancers. The results indicated that some derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents .

Case Study 2: Friedel-Crafts Thioacylation

In another research effort, ECITC was utilized in Friedel-Crafts thioacylation reactions to synthesize aromatic thioamides. This method provided a straightforward approach to obtain complex molecules with significant biological relevance. The study highlighted the efficiency and selectivity of ECITC in these reactions .

Summary Table of Applications

作用机制

The mechanism of action of ethoxycarbonyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

相似化合物的比较

Phenyl Isothiocyanate: Used in the Edman degradation process for sequencing amino acids in peptides.

Fluorescein Isothiocyanate: Used in biological assays for labeling DNA and proteins.

Allyl Isothiocyanate: Known for its antimicrobial properties and used in food preservation.

Uniqueness: Ethoxycarbonyl isothiocyanate is unique due to its ethoxycarbonyl group, which imparts specific reactivity and makes it particularly suitable for the synthesis of heterocyclic compounds. This distinguishes it from other isothiocyanates that may lack this functional group and, consequently, have different reactivity profiles .

生物活性

Ethoxycarbonyl isothiocyanate (ECITC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of ECITC's biological activity, including its mechanisms of action, effects on various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

ECITC is an isothiocyanate derivative characterized by the functional group -N=C=S attached to an ethoxycarbonyl moiety. Its chemical formula is and it has been identified as a compound with diverse biological implications.

Antimicrobial Activity

Isothiocyanates, including ECITC, are known for their antimicrobial properties. Research indicates that they exhibit significant activity against a range of pathogens:

- Bacterial Inhibition : ECITC has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that isothiocyanates can disrupt bacterial cell membranes, leading to cell death. For instance, a study highlighted the antibacterial effects of various isothiocyanates against foodborne pathogens such as Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : The antimicrobial activity of isothiocyanates like ECITC is attributed to their ability to react with thiol groups in proteins, disrupting cellular functions. This mechanism has been observed in various studies where ECITC exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

Table 1: Antimicrobial Activity of this compound

Anticancer Properties

Recent studies have also explored the anticancer potential of ECITC. Isothiocyanates have been found to induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : ECITC has been shown to cause cell cycle arrest in various cancer cell lines, which may contribute to its anticancer effects. This property is significant in the context of developing new cancer therapies.

- Induction of Apoptosis : Research indicates that ECITC can activate caspases and other apoptotic pathways, leading to programmed cell death in tumor cells. This was demonstrated in studies focusing on lung and breast cancer cells where treatment with ECITC resulted in increased apoptosis rates .

Case Study: Anticancer Activity

A notable case study involved the treatment of human breast cancer cells with ECITC, which resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for ECITC, indicating its potential as an effective anticancer agent .

常见问题

Q. What are the key synthetic routes for ethoxycarbonyl isothiocyanate (ECI), and how can its stability be optimized during synthesis?

ECI is typically synthesized via the isomerization of ethoxycarbonyl thiocyanate (EC-thiocyanate) under controlled conditions. The reaction involves an addition-elimination mechanism, where nucleophilic attack by thiocyanate ion on the acyl carbon initiates the process . Stability is influenced by solvent choice (e.g., anhydrous aprotic solvents like THF), temperature (room temperature to mild heating), and avoidance of moisture. Isomerization to EC-thiocyanate can occur reversibly, so reaction monitoring via GC or NMR is critical to isolate pure ECI .

Q. What purification techniques are effective for isolating ECI, given its reactivity?

Column chromatography with silica gel (eluting with non-polar solvents) or fractional distillation under reduced pressure are commonly used. Reactivity with protic solvents necessitates anhydrous conditions during purification. Post-synthesis, ECI should be stored in inert atmospheres (argon or nitrogen) at low temperatures (−20°C) to prevent degradation .

Advanced Research Questions

Q. How does ECI participate in cycloaddition reactions for heterocyclic synthesis, and what mechanistic insights guide experimental design?

ECI reacts with amines or compounds containing active hydrogen atoms (e.g., β-carbolines) to form thiourea intermediates, which undergo cyclization under thermal or catalytic conditions. For example, in triazine-fused β-carboline synthesis, ECI reacts with 3-amino-β-carboline to form thiourea, followed by HgCl₂-catalyzed ring closure. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can optimize reaction pathways and selectivity .

Q. What role does ECI play in synthesizing macrocyclic ligands, and how are stoichiometric ratios determined?

ECI reacts with diamines (e.g., alkyl or heteryl diamines) to form bis(ethoxycarbonyl thiourea) intermediates, which are precursors for macrocycles. Stoichiometry is controlled via stepwise addition: a 2:1 molar ratio of ECI to diamine ensures complete bis-thiourea formation. Characterization via mass spectrometry and X-ray crystallography confirms ligand geometry and coordination sites .

Q. How can researchers reconcile contradictions in isomerization data between ECI and EC-thiocyanate?

Discrepancies arise from competing reaction pathways (e.g., solvent polarity, temperature). For instance, polar solvents favor EC-thiocyanate formation, while non-polar solvents stabilize ECI. Thermodynamic studies (e.g., Gibbs free energy calculations) and time-resolved GC analysis help identify dominant pathways .

Q. What methodologies validate the coordination behavior of ECI-derived complexes in metal-binding studies?

Spectroscopic techniques (e.g., UV-Vis, IR for thiourea-metal bonds) and titration experiments (e.g., Job’s method for stoichiometry) are used. For uranium complexation, EXAFS and XANES provide insights into bond distances and oxidation states .

Notes for Methodological Rigor

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-thiocyanate) to track isomerization pathways .

- Safety Protocols : ECI is moisture-sensitive and reacts exothermically with amines; use fume hoods and personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。